
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a chemical with the molecular formula C13H10ClFN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a 3-chlorophenyl group and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl group . The molecular weight of the compound is 264.6827 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.6827 . Unfortunately, there is no further information available on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Electro-Optical Properties and Nonlinear Optics
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was studied for its significant electro-optic properties. The investigation into its ground-state molecular geometry, vibrational modes, and excitation energy highlights its potential applications in nonlinear optics. The material demonstrates enhanced second and third harmonic generation values, suggesting its suitability for optoelectronic device fabrications (Shkir et al., 2018).
Antimicrobial Degradation
The antimicrobials triclosan and triclocarban were degraded by electro-Fenton systems, showcasing the role of urea derivatives in enhancing the degradation process. The study illustrates the potential of such systems in treating water contaminated with antimicrobial substances, contributing to environmental sustainability efforts (Sirés et al., 2007).
Corrosion Inhibition
Urea derivatives have been found effective as corrosion inhibitors for mild steel in acidic solutions. The study on 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) indicates its potential in protecting metal surfaces from corrosive environments, highlighting its importance in industrial applications (Bahrami & Hosseini, 2012).
Anticancer Agents
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents show significant antiproliferative effects on various cancer cell lines. These findings open avenues for further research into urea derivatives as potential therapeutic agents for cancer treatment (Feng et al., 2020).
Nonlinear Optical Materials
Another study focused on the synthesis, crystal growth, and characterization of a novel organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP). This material exhibits high second harmonic generation efficiency and could be useful in nonlinear optical device applications (Menezes et al., 2014).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-2-1-3-15(9-13)22-18(25)21-10-12-8-17(24)23(11-12)16-6-4-14(20)5-7-16/h1-7,9,12H,8,10-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOEHAPBNMBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)
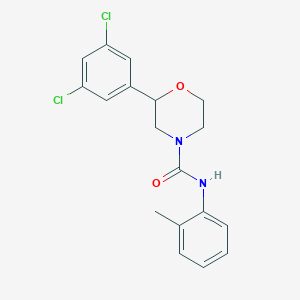
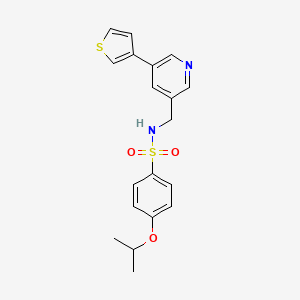
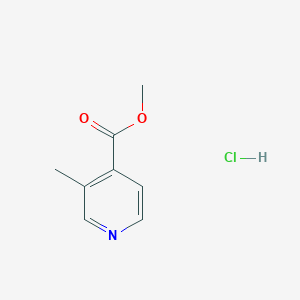

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)

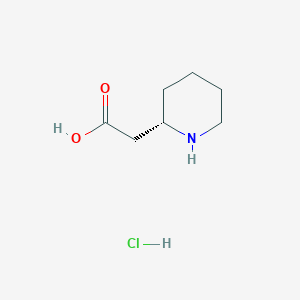
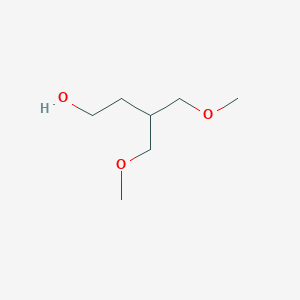
![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)
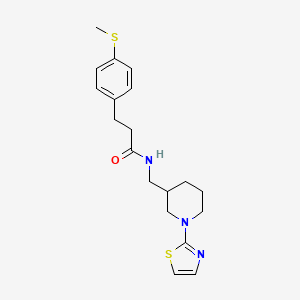
![1-(prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperazine](/img/structure/B2676107.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)